Complete Inhibition of Allosteric PPARγ Activation by MRL20: SR 16832 Versus GW 9662 and T 0070907
In a cell-based Gal4-PPARγ LBD luciferase reporter assay using HEK293T cells, SR 16832 completely abolished allosteric cellular activation of PPARγ by MRL20 (5 μM), showing little to no residual activation [1]. By contrast, the orthosteric antagonists GW 9662 and T 0070907 reduced the potency and efficacy of MRL20 but failed to fully inhibit cellular activation [2]. This functional difference demonstrates that SR 16832 provides complete receptor blockade unavailable from single-site antagonists.
| Evidence Dimension | Inhibition of MRL20-induced allosteric PPARγ activation |
|---|---|
| Target Compound Data | Complete inhibition (little to no detectable activation) |
| Comparator Or Baseline | GW 9662 and T 0070907: partial inhibition; MRL20 retained EC50 values of 176 ± 1 nM and 440 ± 1 nM for coactivator recruitment respectively |
| Quantified Difference | SR 16832 fully blocks allosteric activation; orthosteric-only antagonists do not |
| Conditions | HEK293T cells transfected with Gal4-PPARγ LBD and 5xUAS-luciferase reporter; MRL20 at 5 μM |
Why This Matters
Complete versus partial inhibition is a binary functional distinction critical for experimental interpretation of PPARγ-dependent signaling.
- [1] Brust R, Shang J, Fuhrmann J, et al. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor. ACS Chem Biol. 2017;12(4):969-978. Figure 6A. View Source
- [2] Brust R, Shang J, Fuhrmann J, et al. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor. ACS Chem Biol. 2017;12(4):969-978. Figure 1E-F. View Source
